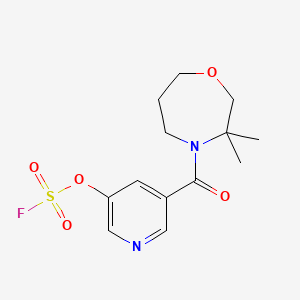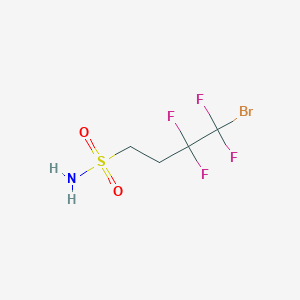![molecular formula C24H18N4O5S3 B2844612 methyl 2-[(2Z)-6-sulfamoyl-2-{[2-(thiophen-2-yl)quinoline-4-carbonyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 1164460-23-4](/img/structure/B2844612.png)
methyl 2-[(2Z)-6-sulfamoyl-2-{[2-(thiophen-2-yl)quinoline-4-carbonyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 2-[(2Z)-6-sulfamoyl-2-{[2-(thiophen-2-yl)quinoline-4-carbonyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that features a unique combination of functional groups, including sulfamoyl, thiophene, quinoline, and benzothiazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2Z)-6-sulfamoyl-2-{[2-(thiophen-2-yl)quinoline-4-carbonyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a thiophene boronic acid with a halogenated quinoline derivative in the presence of a palladium catalyst.
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the condensation of o-aminothiophenol with a carbonyl compound.
Final Coupling and Esterification: The final step involves the coupling of the synthesized intermediates followed by esterification to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
methyl 2-[(2Z)-6-sulfamoyl-2-{[2-(thiophen-2-yl)quinoline-4-carbonyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The thiophene and quinoline rings can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfamoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives of the thiophene and quinoline rings.
Reduction: Reduced derivatives with hydrogenated rings.
Substitution: Substituted derivatives with new functional groups replacing the sulfamoyl group.
Applications De Recherche Scientifique
methyl 2-[(2Z)-6-sulfamoyl-2-{[2-(thiophen-2-yl)quinoline-4-carbonyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mécanisme D'action
The mechanism of action of methyl 2-[(2Z)-6-sulfamoyl-2-{[2-(thiophen-2-yl)quinoline-4-carbonyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of DNA replication and transcription. Additionally, it can inhibit topoisomerase enzymes, which are essential for DNA unwinding during replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
methyl 2-[(2Z)-6-sulfamoyl-2-{[2-(thiophen-2-yl)quinoline-4-carbonyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate: Unique due to the combination of sulfamoyl, thiophene, quinoline, and benzothiazole moieties.
Thiophene Derivatives: Known for their electronic properties and applications in organic electronics.
Quinoline Derivatives: Widely studied for their antimalarial and anticancer properties.
Benzothiazole Derivatives: Known for their antimicrobial and anticancer activities.
Uniqueness
The uniqueness of this compound lies in its multi-functional structure, which combines the properties of thiophene, quinoline, and benzothiazole rings, making it a versatile compound for various applications in medicinal chemistry and materials science.
Propriétés
IUPAC Name |
methyl 2-[6-sulfamoyl-2-(2-thiophen-2-ylquinoline-4-carbonyl)imino-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O5S3/c1-33-22(29)13-28-19-9-8-14(36(25,31)32)11-21(19)35-24(28)27-23(30)16-12-18(20-7-4-10-34-20)26-17-6-3-2-5-15(16)17/h2-12H,13H2,1H3,(H2,25,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPYONXVGKZYDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-Tert-butyl-3,5-dimethylpyrazol-4-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2844532.png)
![2-{3-[(6-methoxypyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-5-methylpyrazine](/img/structure/B2844533.png)
![N-(2-methylbenzo[d]thiazol-6-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2844535.png)
![[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methanamine](/img/structure/B2844538.png)
![1-[3-[(3,5-Dimethoxyphenyl)methyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2844539.png)
![1-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2844540.png)
![N-(4-chlorophenyl)-2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2844544.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2844546.png)




